molecular formula C10H11Cl2N3S B15088047 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone CAS No. 477734-54-6

2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone

Cat. No.: B15088047
CAS No.: 477734-54-6
M. Wt: 276.18 g/mol
InChI Key: OQLLRXRAUJHHMU-MKMNVTDBSA-N
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Description

2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone is a thiosemicarbazone derivative characterized by a benzaldehyde core substituted with chlorine atoms at the 2- and 4-positions, conjugated to an N-ethylthiosemicarbazide moiety. Thiosemicarbazones are renowned for their metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and antiviral effects .

Synthesis: The compound is synthesized via condensation of 2,4-dichlorobenzaldehyde with N-ethylthiosemicarbazide in ethanol under acidic conditions (e.g., glacial acetic acid), typically refluxed at 80–90°C, followed by recrystallization .

Properties

CAS No.

477734-54-6

Molecular Formula

C10H11Cl2N3S

Molecular Weight

276.18 g/mol

IUPAC Name

1-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C10H11Cl2N3S/c1-2-13-10(16)15-14-6-7-3-4-8(11)5-9(7)12/h3-6H,2H2,1H3,(H2,13,15,16)/b14-6+

InChI Key

OQLLRXRAUJHHMU-MKMNVTDBSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCNC(=S)NN=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and N-ethylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The dichlorobenzaldehyde moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzaldehyde Core

Halogen Substituents
  • 2,3-Dichlorobenzaldehyde N-(3-Methylphenyl)thiosemicarbazone (CAS 769156-12-9):

    • Chlorine at 2- and 3-positions alters electronic distribution compared to 2,4-dichloro substitution.
    • The N-(3-methylphenyl) group introduces bulkier aromaticity, likely reducing solubility in polar solvents .
  • 4-Methoxybenzaldehyde Thiosemicarbazone (CAS 4334-74-1):

    • A methoxy group at the 4-position provides electron-donating effects, contrasting with chlorine’s electron-withdrawing nature.
    • This substitution enhances resonance stabilization and may increase lipophilicity .
Heterocyclic Analog: 4-Formylpyridine Thiosemicarbazone
  • N4-Allylthiosemicarbazone (HLb): Derived from 4-formylpyridine, this compound replaces the benzaldehyde core with a pyridine ring.

Thiosemicarbazide Chain Modifications

  • These derivatives exhibit distinct IR spectra, with NH stretches shifted due to conjugation with the phenyl ring .
  • N-Methyl vs. N-Ethyl Groups :

    • N-Methylthiosemicarbazones (e.g., [(E)-2-(4-methoxybenzylidene)-N-methylhydrazinecarbothiomide]) show lower steric hindrance compared to N-ethyl analogs, which may increase reactivity in metal coordination .

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Features (1H-NMR) Reference
2,4-Dichlorobenzaldehyde N-Ethylthiosemicarbazone Not reported NH signals at δ 6.3–8.3 ppm (exchangeable singlet)
N4-Allylthiosemicarbazone (HLb) 163–165 NH signals at δ 11.1–11.7 ppm
4-Methoxybenzaldehyde Thiosemicarbazone Not reported Methoxy singlet at δ 3.8 ppm

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl) downfield-shift aromatic protons in NMR .
  • Allyl and phenyl groups introduce distinct splitting patterns in 13C-NMR due to varied hybridization .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding :

    • Chlorine substituents participate in C–H···Cl interactions, stabilizing crystal lattices.
    • N-Ethyl groups engage in weaker van der Waals interactions compared to allyl or phenyl substituents .
  • Software Analysis :

    • Structures of analogs like (E)-3,4-dihydroxybenzaldehyde 4-methylthiosemicarbazone were solved using SHELX and visualized via ORTEP-3, revealing planar conformations critical for bioactivity .

Biological Activity

2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone (DCT-ETSC) is a compound derived from the condensation of 2,4-dichlorobenzaldehyde and N-ethylthiosemicarbazide. It belongs to a class of compounds known as thiosemicarbazones, which have garnered interest due to their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article explores the biological activity of DCT-ETSC, highlighting its mechanisms of action, comparative efficacy against similar compounds, and relevant case studies.

Chemical Structure and Properties

DCT-ETSC has a molecular formula of C10H11Cl2N3S and a molecular weight of approximately 276.19 g/mol. The presence of two chlorine atoms at the 2 and 4 positions on the benzaldehyde ring significantly influences its chemical reactivity and biological activity.

Compound Name Molecular Formula Unique Features
2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazoneC10H11Cl2N3SDichlorinated benzaldehyde enhances reactivity
Benzaldehyde N-ethylthiosemicarbazoneC10H13N3SLacks chlorine substituents; broader applicability
4-Chlorobenzaldehyde N-ethylthiosemicarbazoneC10H11ClN3SSingle chlorine substitution; different reactivity

Antimicrobial Activity

DCT-ETSC has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that it exhibits inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism involves the chelation of metal ions essential for microbial growth and function, disrupting cellular processes.

Anticancer Properties

The compound has shown potential in inhibiting cancer cell proliferation. Research indicates that DCT-ETSC can induce apoptosis in various cancer cell lines by interfering with DNA replication and protein synthesis pathways. Notably, it has been effective against breast cancer and leukemia cells.

Antiviral Activity

Preliminary studies suggest that DCT-ETSC may possess antiviral properties, particularly against viruses like HIV and HCV. The compound's ability to inhibit viral replication is attributed to its interaction with viral enzymes and host cell factors.

The biological activity of DCT-ETSC is primarily attributed to its ability to:

  • Chelate Metal Ions : The thiosemicarbazone moiety allows binding with metal ions (e.g., Cu²⁺, Zn²⁺), which are crucial for enzyme activity in pathogens.
  • Interfere with Cellular Processes : DCT-ETSC disrupts DNA replication and protein synthesis by forming stable complexes with nucleic acids.
  • Induce Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in target cells.

Comparative Studies

DCT-ETSC's efficacy has been compared to other thiosemicarbazones. For instance, studies show that while other derivatives like 2,6-dichlorobenzaldehyde N-ethylthiosemicarbazone exhibit similar antimicrobial properties, DCT-ETSC demonstrates superior anticancer activity due to its unique substitution pattern on the benzene ring.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, DCT-ETSC was tested against various bacterial strains. The results indicated an average Minimum Inhibitory Concentration (MIC) of 50 µg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

Research conducted by Silva et al. evaluated the cytotoxic effects of DCT-ETSC on breast cancer cell lines. The compound exhibited an IC50 value of 20 µM after 48 hours of treatment, indicating significant anticancer potential .

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